3,5-dicarboxybenzenesulfonate;4-(diethylamino)benzenediazonium
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Overview
Description
3,5-Dicarboxybenzenesulfonate;4-(diethylamino)benzenediazonium is a complex organic compound that combines the properties of both 3,5-dicarboxybenzenesulfonate and 4-(diethylamino)benzenediazonium
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dicarboxybenzenesulfonate;4-(diethylamino)benzenediazonium typically involves the metathesis reaction of 4-N,N-dimethylamino-4′-N′-methyl-stilbazolium iodide with the sodium salt of 3,5-dicarboxybenzenesulfonic acid. The resulting compound is then recrystallized from methanol to achieve high purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,5-Dicarboxybenzenesulfonate;4-(diethylamino)benzenediazonium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the diazonium group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3,5-Dicarboxybenzenesulfonate;4-(diethylamino)benzenediazonium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential use in drug development and diagnostic tools.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-dicarboxybenzenesulfonate;4-(diethylamino)benzenediazonium involves its interaction with molecular targets through its diazonium group. This group can form covalent bonds with nucleophiles, leading to various chemical transformations. The pathways involved include electrophilic aromatic substitution and nucleophilic addition reactions.
Comparison with Similar Compounds
Similar Compounds
Para-aminobenzoic acid: Shares similar structural features but lacks the diazonium group.
7-Diethylamino 4-methyl coumarin: Similar in terms of the diethylamino group but differs in the overall structure and applications.
Properties
CAS No. |
83749-62-6 |
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Molecular Formula |
C10H14N3.C8H5O7S C18H19N3O7S |
Molecular Weight |
421.4 g/mol |
IUPAC Name |
3,5-dicarboxybenzenesulfonate;4-(diethylamino)benzenediazonium |
InChI |
InChI=1S/C10H14N3.C8H6O7S/c1-3-13(4-2)10-7-5-9(12-11)6-8-10;9-7(10)4-1-5(8(11)12)3-6(2-4)16(13,14)15/h5-8H,3-4H2,1-2H3;1-3H,(H,9,10)(H,11,12)(H,13,14,15)/q+1;/p-1 |
InChI Key |
ZDAHEMTUIWLQPR-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)[N+]#N.C1=C(C=C(C=C1C(=O)O)S(=O)(=O)[O-])C(=O)O |
Origin of Product |
United States |
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